PROTAC EGFR degrader 3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PROTAC EGFR 分解剤 3 は、上皮成長因子受容体 (EGFR) を標的とし分解するように設計されたプロテオリシス標的キメラ (PROTAC) です。EGFR は、細胞増殖と生存に重要な役割を果たす膜貫通タンパク質です。EGFR の過剰発現または変異は、さまざまな癌に関連しており、癌治療の重要な標的となっています。 PROTAC EGFR 分解剤 3 は、ユビキチン-プロテアソーム系を利用して EGFR を選択的に分解し、従来の阻害剤に関連する耐性メカニズムを克服することで、癌治療のための新しいアプローチを提供します .

準備方法

合成経路と反応条件

PROTAC EGFR 分解剤 3 の合成には、EGFR 結合リガンドをリンカーを介して E3 ユビキチンリガーゼリガンドと結合させることが含まれます。このプロセスは通常、個々の成分の合成から始まります。

EGFR 結合リガンド: これは、ゲフィチニブなどの既知の EGFR 阻害剤から誘導されることがよくあります。

E3 ユビキチンリガーゼリガンド: 一般的に使用されるリガンドには、フォン・ヒッペル・リンダウ (VHL) またはセレブロン (CRBN) に結合するものがあります。

リンカー: 2 つのリガンドを接続するために、柔軟なリンカーが使用されます。

結合反応は通常、リガンドの完全性を維持するために、穏やかな条件下で行われます。 最終生成物は、クロマトグラフィー技術を使用して精製されます .

工業生産方法

PROTAC EGFR 分解剤 3 の工業生産には、高純度と高収率を確保しながら、合成経路を拡大することが含まれます。これには通常、以下が含まれます。

反応条件の最適化: 収率を最大化し、副生成物を最小限に抑えるため。

自動合成装置の使用: 反応パラメーターを正確に制御するため。

化学反応の分析

反応の種類

PROTAC EGFR 分解剤 3 は、いくつかのタイプの化学反応を受けます。

酸化: リンカーまたはリガンドで発生する可能性があり、化合物の安定性に影響を与える可能性があります。

還元: それほど一般的ではありませんが、特定の条件下で発生する可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

主要な生成物

これらの反応から生成される主要な生成物には、リンカーまたはリガンドが変更された PROTAC EGFR 分解剤 3 の修正バージョンが含まれ、これにより結合親和性と分解効率が影響を受ける可能性があります .

科学研究アプリケーション

PROTAC EGFR 分解剤 3 は、科学研究で幅広い用途があります。

化学: 標的タンパク質分解の原理と、二機能性分子の設計を研究するために使用されます。

生物学: 細胞プロセスにおける EGFR の役割とその分解経路を理解するのに役立ちます。

医学: EGFR が過剰発現または変異した癌の潜在的な治療薬として調査されています。

科学的研究の応用

PROTAC EGFR degrader 3 has a wide range of applications in scientific research:

Chemistry: Used to study the principles of targeted protein degradation and the design of bifunctional molecules.

Biology: Helps in understanding the role of EGFR in cellular processes and its degradation pathways.

Medicine: Investigated as a potential therapeutic agent for cancers with overexpressed or mutated EGFR.

Industry: Used in the development of new cancer therapies and in drug discovery programs.

作用機序

PROTAC EGFR 分解剤 3 は、EGFR と E3 ユビキチンリガーゼとの三者複合体を形成することで作用します。この複合体は、EGFR のユビキチン化を促進し、プロテアソームによる分解のために標識します。 EGFR の分解は、細胞増殖と生存に関与する下流シグナル伝達経路を阻害し、それにより抗癌効果を発揮します .

類似化合物との比較

類似化合物

PROTAC EGFR 分解剤 1: リンカーと E3 リガーゼリガンドが異なる、別の EGFR 標的 PROTAC。

PROTAC EGFR 分解剤 2: 分解剤 3 に似ていますが、細胞透過性と安定性を向上させるための修正が加えられています。

HJM-561: 野生型タンパク質ではなく、特定の EGFR 変異体を分解する、強力で選択的な EGFR PROTAC.

ユニークさ

PROTAC EGFR 分解剤 3 は、その特定の設計によりユニークです。これは、最小限のオフターゲット効果で EGFR を効率的に分解することを可能にします。 従来の EGFR 阻害剤に関連する耐性メカニズムを克服する能力により、癌治療の有望な候補となっています .

特性

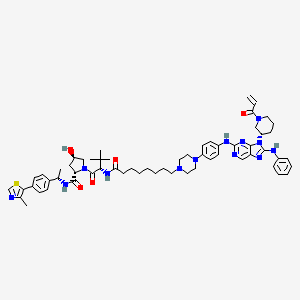

分子式 |

C60H77N13O5S |

|---|---|

分子量 |

1092.4 g/mol |

IUPAC名 |

(2S,4R)-1-[(2S)-2-[8-[4-[4-[[8-anilino-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-2-yl]amino]phenyl]piperazin-1-yl]octanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C60H77N13O5S/c1-7-52(76)71-30-16-19-47(37-71)73-55-49(66-59(73)65-44-17-12-11-13-18-44)36-61-58(68-55)64-45-25-27-46(28-26-45)70-33-31-69(32-34-70)29-15-10-8-9-14-20-51(75)67-54(60(4,5)6)57(78)72-38-48(74)35-50(72)56(77)63-40(2)42-21-23-43(24-22-42)53-41(3)62-39-79-53/h7,11-13,17-18,21-28,36,39-40,47-48,50,54,74H,1,8-10,14-16,19-20,29-35,37-38H2,2-6H3,(H,63,77)(H,65,66)(H,67,75)(H,61,64,68)/t40-,47-,48+,50-,54+/m0/s1 |

InChIキー |

RYXQXEGTLNBKEC-DKQRTKIFSA-N |

異性体SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCN4CCN(CC4)C5=CC=C(C=C5)NC6=NC=C7C(=N6)N(C(=N7)NC8=CC=CC=C8)[C@H]9CCCN(C9)C(=O)C=C)O |

正規SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCN4CCN(CC4)C5=CC=C(C=C5)NC6=NC=C7C(=N6)N(C(=N7)NC8=CC=CC=C8)C9CCCN(C9)C(=O)C=C)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(6E,10Z)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10831989.png)

![Propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]-2-methylpropanoate](/img/structure/B10831996.png)

![ethyl 9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B10832003.png)

![N-[1-[(2S,3S,4S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B10832007.png)

![diazanium;[[(2R,3R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B10832009.png)

![(1S,3R,4R,7R,9R,11R,15S,16S,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[(4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,37-heptahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B10832027.png)

![1-[3-[[2-[3-(Benzenesulfonamido)phenyl]-2-hydroxyethyl]amino]-3-methylbutyl]indole-5-carboxylic acid](/img/structure/B10832030.png)

![(2R,3R,5R)-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B10832040.png)

![N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B10832051.png)

![(3R,5S)-1-[[7-[(3S,5R)-3,5-dimethylpiperidin-1-yl]sulfonyl-9,10-dinitroso-9,10-dihydroanthracen-2-yl]sulfonyl]-3,5-dimethylpiperidine](/img/structure/B10832064.png)

![N-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butyl]-4-[[4-(1-propylpyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]benzamide](/img/structure/B10832079.png)